Cas no 466645-03-4 (5-methyl-4-[(E)-[(2,3,6-trichlorophenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol)
![5-methyl-4-[(E)-[(2,3,6-trichlorophenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol structure](https://ja.kuujia.com/scimg/cas/466645-03-4x500.png)
5-methyl-4-[(E)-[(2,3,6-trichlorophenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質
名前と識別子
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- 5-methyl-4-[(E)-[(2,3,6-trichlorophenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol
- 5-methyl-4-[(2,3,6-trichlorobenzylidene)amino]-4H-1,2,4-triazol-3-yl hydrosulfide
- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-methyl-4-[[(2,3,6-trichlorophenyl)methylene]amino]-
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- MDL: MFCD02963154
- インチ: 1S/C10H7Cl3N4S/c1-5-15-16-10(18)17(5)14-4-6-7(11)2-3-8(12)9(6)13/h2-4H,1H3,(H,16,18)
- InChIKey: RLJNZUGJKSSECY-UHFFFAOYSA-N
- ほほえんだ: N1=C(C)N(N=CC2=C(Cl)C=CC(Cl)=C2Cl)C(=S)N1
5-methyl-4-[(E)-[(2,3,6-trichlorophenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435618-100mg |
2,4-Dihydro-5-methyl-4-[[(2,3,6-trichlorophenyl)methylene]amino]-3H-1,2,4-triazole-3-thione |
466645-03-4 | 98% | 100mg |
¥1226.00 | 2024-05-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435618-250mg |
2,4-Dihydro-5-methyl-4-[[(2,3,6-trichlorophenyl)methylene]amino]-3H-1,2,4-triazole-3-thione |
466645-03-4 | 98% | 250mg |
¥1989.00 | 2024-05-12 | |
Cooke Chemical | LN8583958-100mg |
2,4-Dihydro-5-methyl-4-[[(2,3,6-trichlorophenyl)methylene]amino]-3H-1,2,4-triazole-3-thione |
466645-03-4 | 98% | 100mg |
RMB 817.60 | 2025-02-20 | |
Cooke Chemical | LN8583958-250mg |
2,4-Dihydro-5-methyl-4-[[(2,3,6-trichlorophenyl)methylene]amino]-3H-1,2,4-triazole-3-thione |
466645-03-4 | 98% | 250mg |
RMB 1136.80 | 2025-02-20 |
5-methyl-4-[(E)-[(2,3,6-trichlorophenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
5-methyl-4-[(E)-[(2,3,6-trichlorophenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiolに関する追加情報
Introduction to 5-methyl-4-[(E)-[(2,3,6-trichlorophenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol (CAS No. 466645-03-4)
The compound 5-methyl-4-[(E)-[(2,3,6-trichlorophenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol, identified by its CAS number 466645-03-4, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound features a unique structural framework that combines a triazole core with functional groups designed to modulate biological pathways. The presence of a trichlorophenyl substituent and an amino group on the triazole ring introduces potential interactions with biological targets, making it a promising candidate for further exploration in drug discovery.
Recent studies have highlighted the importance of triazole derivatives in medicinal chemistry due to their versatility and efficacy in inhibiting various enzymatic and receptor-mediated processes. The structural motif of 5-methyl-4-[(E)-[(2,3,6-trichlorophenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol aligns well with this trend, as it incorporates elements known to enhance binding affinity and selectivity. The methylidene bridge connecting the amino group and the triazole ring further contributes to its molecular rigidity, which is often desirable in drug design to improve pharmacokinetic properties.
One of the most compelling aspects of this compound is its potential application in addressing inflammatory and immunological disorders. The trichlorophenyl moiety has been extensively studied for its ability to modulate immune responses by interacting with transcription factors and signaling pathways. In particular, derivatives of this nature have shown promise in preclinical models as inhibitors of nuclear factor kappa B (NF-κB), a key regulator of inflammation. The 5-methyl group at the 5-position of the triazole ring may also play a role in fine-tuning the compound's pharmacological profile by influencing its metabolic stability and solubility.
The synthesis of 5-methyl-4-[(E)-[(2,3,6-trichlorophenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the (E)-double bond between the phenylmethylidene and amino groups necessitates careful optimization to ensure high yield and purity. Advances in catalytic methods have enabled more efficient synthesis routes for such complex molecules, reducing both cost and environmental impact. These improvements are critical for translating laboratory discoveries into viable therapeutic agents.
In terms of biological activity, preliminary data suggest that this compound exhibits notable interactions with enzymes involved in metabolic pathways relevant to cancer progression. The combination of a triazole core and a trichlorophenyl substituent creates a scaffold that can engage multiple targets simultaneously. Such polypharmacicity is increasingly recognized as a strategy to enhance therapeutic efficacy while minimizing side effects. Further investigation into its mechanism of action will be essential to fully understand its potential as an anticancer agent.
The role of computational chemistry in designing and optimizing molecules like 5-methyl-4-[(E)-[(2,3,6-trichlorophenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities and optimize structural features before conducting expensive wet-lab experiments. The integration of machine learning algorithms has further accelerated this process by enabling rapid screening of vast chemical libraries. These computational tools are particularly valuable for identifying lead compounds that exhibit high potency against specific biological targets.
As research continues to uncover new therapeutic applications for heterocyclic compounds, 5-methyl-4-[(E)-[(2,3,6-trichlorophenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol stands out as a versatile scaffold with broad potential utility. Its unique structural features make it an attractive candidate for further development into novel drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases. The ongoing exploration of its pharmacological properties underscores the importance of innovative approaches in modern drug discovery.
The future direction of research on this compound will likely involve exploring its derivatives to enhance potency and selectivity while reducing potential toxicity. Structural modifications such as replacing the trichlorophenyl group with other aromatic or heteroaromatic substituents could reveal new biological activities without compromising efficacy. Additionally, investigating its interactions with protein targets at an atomic level using X-ray crystallography or NMR spectroscopy will provide critical insights into its mechanism of action.
In conclusion,5-methyl-4-[(E)-[(2,3,6-trichlorophenyl)methylidene]amino]-4H-1,2,4-triazole-3-thiol (CAS No. 466645-03-4) represents a significant contribution to the field of pharmaceutical chemistry. Its unique structure combines elements known to interact effectively with biological targets across multiple disease areas. As research progresses, this compound holds promise as a lead molecule for developing novel therapeutic agents that address unmet medical needs.
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